5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one
Overview
Description
5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one is a compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its imidazolidinone core, which is modified with a 2-methylpropylidene group and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one typically involves the condensation of an appropriate aldehyde with a thiourea derivative under controlled conditions. One common method involves the reaction of 2-methylpropanal with thiourea in the presence of a base, such as sodium hydroxide, to form the desired imidazolidinone derivative. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one undergoes several types of chemical reactions, including:
Reduction: The imidazolidinone ring can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolidinone nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: Sodium borohydride
Nucleophiles: Alkyl halides, amines
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced imidazolidinone derivatives
Substitution Products: Alkylated imidazolidinone derivatives
Scientific Research Applications
5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound’s sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the imidazolidinone core can interact with various receptors and enzymes, modulating their function and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Diketopiperazines: These compounds share a similar cyclic structure and are known for their diverse biological activities.
Thiadiazoles: Compounds with a thiadiazole ring exhibit similar chemical reactivity and potential biological applications.
Uniqueness
5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a sulfanylidene group and an imidazolidinone core makes it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds .
Properties
IUPAC Name |
5-(2-methylpropylidene)-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-4(2)3-5-6(10)9-7(11)8-5/h3-4H,1-2H3,(H2,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMRNAPSUJKNOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C1C(=O)NC(=S)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90756988 | |
Record name | 5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90756988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91121-80-1 | |
Record name | 5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90756988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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